Photopatterning Wavelength Versatility: CMPhS vs. Octadecyltrimethoxysilane (ODS) SAMs
In a direct head-to-head comparison under identical irradiation conditions, self-assembled monolayers prepared from 4-(chloromethyl)phenyltrimethoxysilane (CMPhS) could be micropatterned using both 172 nm and 244 nm light, whereas monolayers derived from octadecyltrimethoxysilane (ODS) could only be patterned with 172 nm radiation [1]. The aromatic ring in CMPhS enables an additional photochemical pathway at 244 nm via excitation of the phenyl chromophore, expanding the accessible lithography window.
| Evidence Dimension | Photopatterning wavelength compatibility (SAM on Si substrate) |
|---|---|
| Target Compound Data | Patternable at 172 nm and 244 nm |
| Comparator Or Baseline | Octadecyltrimethoxysilane (ODS): patternable only at 172 nm |
| Quantified Difference | Two usable wavelengths vs. one; additional 244 nm process window enabled |
| Conditions | Si substrates with native oxide; photomask irradiation in atmospheric oxygen; light sources: 172 nm (VUV) and 244 nm (UV) |
Why This Matters
The dual-wavelength capability provides greater flexibility in photolithographic workflows and enables patterning with lower-cost or more widely available 244 nm sources, which is directly relevant for procurement of materials for microfabrication.
- [1] Sugimura, H.; Saito, N.; Ikeda, I.; Ishida, Y.; Hayashi, K.; Takai, O. Photochemical Reaction of Organosilane Self-Assembled Monolayers as Studied by Scanning Probe Microscopy. AVS 50th International Symposium, Paper NS-TuP28, 2003. View Source
